6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound with a molecular formula of C17H17N5OS and a molecular weight of 339.42 g/mol[_{{{CITATION{{{_1{6-Cyclopropyl-2- (1- {thieno [3,2-d]pyrimidin-4-yl}azetidin-3-yl ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin-4-yl core[_{{{CITATION{{{2{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... One common approach is the Gewald reaction, which involves the condensation of thiophene-2-carboxamides with malononitrile in the presence of elemental sulfur and a base[{{{CITATION{{{3{Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal ...](https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob25420d). Subsequent steps may include cyclization reactions, such as Dieckmann cyclization, to form the pyridazinone ring[{{{CITATION{{{_3{Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal ...](https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob25420d).
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{6-Cyclopropyl-2- [ (1- {thieno [3,2-d]pyrimidin-4-yl}azetidin-3-yl ...](https://www.smolecule.com/products/s2741240)[{{{CITATION{{{_2{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its therapeutic potential, particularly in the development of new drugs for treating diseases.
Industry: The compound's unique structure may find use in the development of new materials or catalysts.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific biological target. it is likely to involve interactions with enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group and the thieno[3,2-d]pyrimidin-4-yl moiety may play key roles in binding to the target and exerting its effects.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-yl derivatives: These compounds share the thieno[3,2-d]pyrimidin-4-yl core but may have different substituents or functional groups.
Dihydropyridazin-3-one derivatives: These compounds have the dihydropyridazin-3-one structure but may differ in their substituents.
Uniqueness: 6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to its combination of the cyclopropyl group, the thieno[3,2-d]pyrimidin-4-yl moiety, and the dihydropyridazin-3-one structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-cyclopropyl-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-15-4-3-13(12-1-2-12)20-22(15)9-11-7-21(8-11)17-16-14(5-6-24-16)18-10-19-17/h3-6,10-12H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLSQPLRWMPTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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